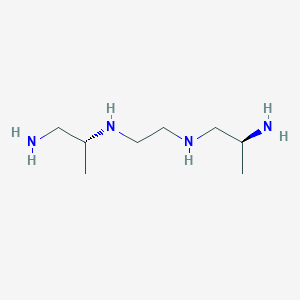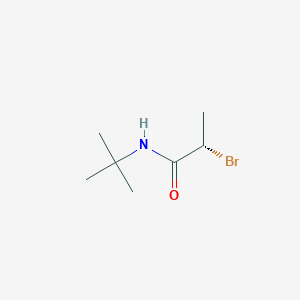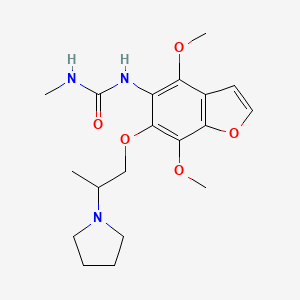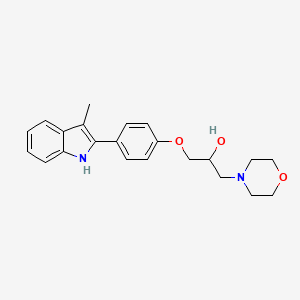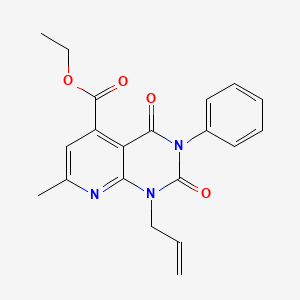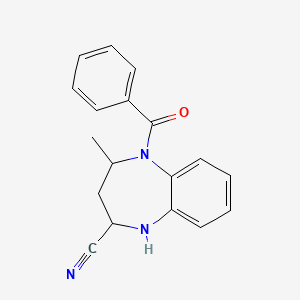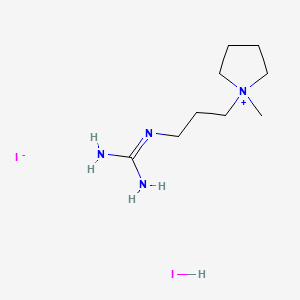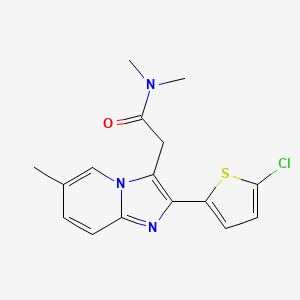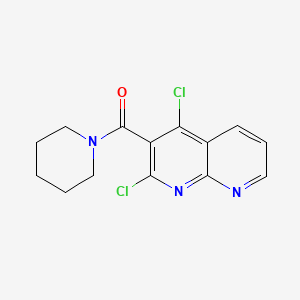
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a 1,8-naphthyridine moiety, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
The synthesis of Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- involves several steps. One common method for synthesizing 1,8-naphthyridines, which is a key component of the compound, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are efficient and can produce high yields of the desired product.
Chemical Reactions Analysis
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NaN3 or Me3SiN3 under microwave irradiation, which can lead to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . The reaction proceeds via cycloaddition–ring expansion with rearrangement, resulting in high yields and selectivity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of potential drugs due to its biological activity . It has been studied for its anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may interact with DNA or specific proteins involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- can be compared with other piperidine derivatives and naphthyridine-containing compounds. Similar compounds include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,8-naphthyridine moiety, which imparts distinct biological and chemical properties .
Properties
CAS No. |
126567-73-5 |
|---|---|
Molecular Formula |
C14H13Cl2N3O |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
(2,4-dichloro-1,8-naphthyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-9-5-4-6-17-13(9)18-12(16)10(11)14(20)19-7-2-1-3-8-19/h4-6H,1-3,7-8H2 |
InChI Key |
CETVCYJNVSNKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=C3C(=C2Cl)C=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


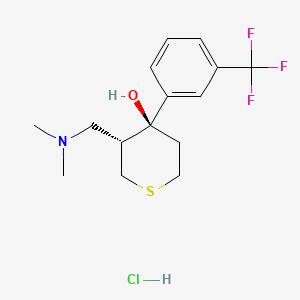

![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
